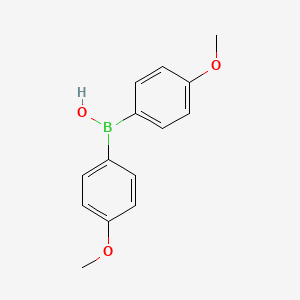

Bis(4-methoxyphenyl)borinic acid

Description

BenchChem offers high-quality Bis(4-methoxyphenyl)borinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Bis(4-methoxyphenyl)borinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

73774-45-5 |

|---|---|

Molecular Formula |

C14H15BO3 |

Molecular Weight |

242.08 g/mol |

IUPAC Name |

bis(4-methoxyphenyl)borinic acid |

InChI |

InChI=1S/C14H15BO3/c1-17-13-7-3-11(4-8-13)15(16)12-5-9-14(18-2)10-6-12/h3-10,16H,1-2H3 |

InChI Key |

ZNGBSXNRDFTNEG-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=CC=C(C=C1)OC)(C2=CC=C(C=C2)OC)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Bis(4-methoxyphenyl)borinic Acid (CAS 73774-45-5)

This guide is structured as a high-level technical whitepaper designed for application scientists and drug development researchers. It prioritizes mechanistic insight, catalytic utility, and rigorous handling protocols over generic property listing.

Tunable Lewis Acid Catalysis & Bio-Orthogonal Applications

Executive Summary

Bis(4-methoxyphenyl)borinic acid (CAS 73774-45-5) is a diarylborinic acid derivative distinguished by its optimized Lewis acidity. Unlike its phenyl analog (diphenylborinic acid), the incorporation of para-methoxy groups functions as an electron-donating scaffold, attenuating the electrophilicity of the boron center. This electronic tuning is critical in organocatalysis , specifically for the regioselective functionalization of 1,2- and 1,3-diols (carbohydrates and nucleosides), where "harder" Lewis acids often lead to irreversible product inhibition. Additionally, this compound serves as a structural analog in the development of membrane-permeable modulators for cellular calcium signaling.

Chemical Architecture & Physicochemical Properties[1]

The molecule consists of a trigonal planar boron atom bonded to two 4-methoxyphenyl rings and a hydroxyl group.

| Property | Data / Description |

| CAS Number | 73774-45-5 |

| IUPAC Name | Bis(4-methoxyphenyl)borinic acid |

| Molecular Formula | |

| Molecular Weight | 242.08 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DCM, THF, DMSO, Methanol; Insoluble in Hexanes, Water (neutral pH) |

| Acidity (pKa) | ~9.5 - 10.5 (estimated based on Ar2BOH analogs) |

| Stability | Air-stable solid; prone to dehydration to form boroxines (anhydrides) under heat/vacuum.[1] |

2.1 Electronic Tuning (The "Methoxy Effect")

The para-methoxy group (

-

Consequence: The boron center is less Lewis acidic than diphenylborinic acid.

-

Application Advantage: In catalytic cycles involving diol binding, a binding constant that is too high (hard Lewis acid) prevents catalyst turnover. The methoxy-substituted variant lowers the binding affinity slightly, facilitating the release of the product and regeneration of the catalyst.

Synthesis & Purification Protocols

Core Directive: The synthesis relies on the controlled addition of Grignard reagents to borates. The critical failure point is stoichiometry; an excess of Grignard leads to the formation of the borate anion (

3.1 Validated Synthetic Workflow

-

Reagent Preparation: Generate 4-methoxyphenylmagnesium bromide (1.0 M in THF) from 4-bromoanisole and Mg turnings. Iodine crystal initiation is recommended.

-

Controlled Addition: Cool a solution of Trimethyl borate (

, 1.0 equiv) in anhydrous THF to -78°C. -

Stoichiometry: Add the Grignard reagent (2.05 equiv) dropwise over 2 hours. Note: The slight excess ensures conversion of the mono-aryl intermediate.

-

Hydrolysis (Critical Step): Warm to room temperature. Quench with 1M HCl. The acid hydrolysis converts the intermediate borinate esters into the free borinic acid.

-

Purification: Extract with Dichloromethane (DCM). Wash with brine. Recrystallize from Ethanol/Water or Hexane/DCM.

3.2 Synthesis Pathway Diagram (DOT)

Caption: Stoichiometrically controlled Grignard synthesis of diarylborinic acids preventing triarylborane formation.

Catalytic Utility: Regioselective Diol Activation[3]

The primary application of Bis(4-methoxyphenyl)borinic acid is in the regioselective functionalization of carbohydrates and nucleosides .

4.1 Mechanism of Action

Unprotected carbohydrates possess multiple hydroxyl groups of similar reactivity. Standard alkylation yields complex mixtures.

-

Covalent Binding: The borinic acid reacts reversibly with cis-1,2-diols or 1,3-diols to form a five- or six-membered borinate ester .[2]

-

Activation: The oxygen atoms in the borinate ester are activated due to the formation of an "ate" complex (anionic boron) upon treatment with a base, or via polarization of the B-O bond.

-

Regioselectivity: The steric bulk of the aryl rings and the geometric constraints of the ring system direct the incoming electrophile (e.g., alkyl halide, acyl chloride) to a specific oxygen atom.

4.2 Why CAS 73774-45-5?

As established by Taylor et al., the stability of the borinate intermediate is paramount.

-

If Stability is Low: Background reaction (non-selective) dominates.

-

If Stability is Too High: The catalyst does not turn over.

-

The Sweet Spot: Bis(4-methoxyphenyl)borinic acid provides intermediate stability, often outperforming diphenylborinic acid in reactions requiring higher turnover frequencies.

4.3 Catalytic Cycle Diagram (DOT)

Caption: Organocatalytic cycle for the regioselective functionalization of diols via borinate ester intermediates.

Biological & Medicinal Implications[3][5]

5.1 Calcium Signaling Modulation

Bis(4-methoxyphenyl)borinic acid is structurally related to 2-APB (2-Aminoethoxydiphenyl borate) , a widely used inhibitor of IP3 receptors and TRP channels.

-

Research Utility: It is used in Structure-Activity Relationship (SAR) studies to determine the role of the "N->B" coordinate bond found in 2-APB. Since CAS 73774-45-5 lacks the amine side chain, it serves as a negative control or a probe to isolate the effects of the diarylboron moiety itself on membrane permeability and channel gating.

5.2 Bio-Orthogonal Sensing

The compound forms reversible covalent bonds with saccharides (glucose, ribose).

-

Fluorescence: While the methoxy group is not strongly fluorescent, this borinic acid can be conjugated with fluorophores. The binding event with a sugar alters the electronics (breaking/forming PET pathways), enabling its use as a glucose sensor .

Handling, Stability, and Analytics

6.1 Storage and Stability

-

Dehydration: Upon prolonged storage under vacuum or high heat, 73774-45-5 may dehydrate to form the boroxine (trimer anhydride). This is reversible upon exposure to moisture or during the reaction setup.

-

Oxidation: While relatively stable, long-term exposure to air/light can lead to C-B bond oxidation (producing 4-methoxyphenol). Store at 4°C under Argon.

6.2 Analytical Verification

-

1H NMR (CDCl3): Look for the characteristic methoxy singlet (~3.8 ppm) and the aromatic doublets.

-

11B NMR: This is the diagnostic standard.

-

Tricoordinate (Free Acid): ~45 ppm (broad).

-

Tetracoordinate (Complexed): ~5-10 ppm (sharp).

-

Note: A shift from 45 ppm to 10 ppm upon addition of a diol confirms active complexation.

-

References

-

Taylor, M. S. (2019). "Borinic acid catalysis." Chemical Society Reviews, 48, 2927-2946.

-

Dimitrijević, E., & Taylor, M. S. (2013). "Organoboron Acids as Catalysts for the Regioselective Functionalization of Carbohydrates." Chemical Science, 4, 3298-3303.

-

Lippincott, C. K., et al. (2018). "Recent development of boronic acid-based fluorescent sensors." RSC Advances.

-

MDPI Review. (2020). "Recent Advances in the Synthesis of Borinic Acid Derivatives." Molecules.

Sources

An In-depth Technical Guide to Bis(4-methoxyphenyl)borinic Acid and 4-Methoxyphenylboronic Acid: Structure, Reactivity, and Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

Organoboron compounds are foundational pillars in modern synthetic chemistry, enabling the construction of complex molecular architectures essential for drug discovery and materials science. Among this class, boronic acids and their derivatives are paramount, particularly in palladium-catalyzed cross-coupling reactions. This guide provides an in-depth technical comparison between two structurally related yet functionally distinct reagents: 4-methoxyphenylboronic acid and bis(4-methoxyphenyl)borinic acid. We will dissect their fundamental structural and electronic differences, explore the profound implications for their reactivity and stability, and detail their applications with field-proven experimental insights. This document serves as a comprehensive resource for scientists aiming to strategically select and effectively utilize these powerful synthetic tools.

The Fundamental Distinction: One versus Two Carbon-Boron Bonds

At the core of the functional differences between 4-methoxyphenylboronic acid and bis(4-methoxyphenyl)borinic acid lies the number of organic groups covalently bonded to the boron atom.

-

Boronic Acids (R-B(OH)₂): These compounds feature one carbon-boron bond. 4-Methoxyphenylboronic acid is a classic example, where a single 4-methoxyphenyl group is attached to a dihydroxyboryl functional group.[1] Boronic acids are widely used in organic chemistry as building blocks, most notably in the Suzuki-Miyaura coupling reaction.[1][2]

-

Borinic Acids (R₂-B-OH): These compounds possess two carbon-boron bonds. In bis(4-methoxyphenyl)borinic acid, two 4-methoxyphenyl groups are bonded to a hydroxyboryl group. This seemingly subtle difference dramatically alters the steric and electronic environment around the boron center.

This structural disparity is the primary determinant of their distinct chemical behaviors, influencing everything from Lewis acidity to reactivity in catalytic cycles.

Caption: Generalized catalytic cycle for the Suzuki-Miyaura coupling reaction.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust, general method for the coupling of 4-methoxyphenylboronic acid with an aryl bromide. [3] Materials:

-

Aryl bromide (1.0 mmol)

-

4-Methoxyphenylboronic acid (1.2 mmol) [4]* Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

Triphenylphosphine (PPh₃) (0.08 mmol, 8 mol%)

-

Potassium Carbonate (K₂CO₃) (2.0 mmol)

-

Toluene (5 mL)

-

Water (1 mL)

-

Ethanol (1 mL)

Procedure:

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the aryl bromide, 4-methoxyphenylboronic acid, palladium(II) acetate, triphenylphosphine, and potassium carbonate.

-

Causality: The use of a flame-dried flask and subsequent inert atmosphere (Nitrogen or Argon) is critical. Pd(0) species are oxygen-sensitive, and failure to exclude oxygen can lead to catalyst deactivation and the formation of homocoupling byproducts. [5]2. Solvent Addition: Add the toluene, ethanol, and degassed water.

-

Causality: A biphasic solvent system is often optimal. Toluene solubilizes the organic components and the catalyst, while water is essential for dissolving the inorganic base (K₂CO₃). Ethanol can act as a co-solvent to improve mutual solubility. Degassing the water (e.g., by sparging with N₂) is another measure to minimize oxygen.

-

-

Reaction: Heat the mixture to reflux (typically 80-110 °C) and stir vigorously for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. [6]5. Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Niche Applications and Unique Reactivity: Bis(4-methoxyphenyl)borinic Acid

While less common than their boronic acid counterparts, borinic acids and their derivatives possess unique properties that make them valuable in specific, advanced applications. Their increased steric bulk and altered electronics open doors to alternative reactivity.

Borinic Acids in PET Imaging

A significant application area for boron-containing compounds is in Positron Emission Tomography (PET), a powerful diagnostic imaging technique. [7]PET requires the incorporation of a positron-emitting radionuclide, such as Fluorine-18 (¹⁸F), into a tracer molecule. [8]

-

Precursors for Radiolabeling: Boronic acids and their esters are often used as precursors for late-stage radiofluorination. [8]The C-B bond can be efficiently converted to a C-¹⁸F bond, often via copper-mediated methods.

-

Boramino Acids for Enhanced Targeting: A novel approach involves creating "boramino acids," where the carboxylic acid group of an amino acid is replaced with a trifluoroborate (-BF₃⁻) or a related group. [9][10]Since cancer cells often exhibit upregulated amino acid transport, these mimics can act as highly specific tracers. [9]* Role of Bis-aryl Borinic Acids: While direct applications of bis(4-methoxyphenyl)borinic acid in PET are less documented, the underlying chemistry is relevant. The stability of the boron center is crucial. Borinic acids, being less prone to protodeboronation than some boronic acids, could offer advantages in developing stable precursors for complex tracers. The two aryl groups provide a scaffold that could be functionalized for specific biological targeting.

Caption: Conceptual workflow for developing a PET tracer using a borinic acid precursor.

Potential in Alternative Coupling Reactions

The distinct nature of borinic acids may allow them to participate in or favor different catalytic pathways compared to boronic acids.

-

Reduced Homocoupling: In Suzuki couplings, an undesired side reaction is the homocoupling of two boronic acid molecules. [5]The increased steric hindrance from the two aryl groups in a borinic acid could potentially disfavor this pathway, leading to cleaner reactions under certain conditions.

-

Transmetalation without Base? While the base-activated boronate pathway is dominant for boronic acids, some studies suggest boronic esters can transmetalate directly. [11]The electronic properties of borinic acids might allow for direct transmetalation under specific catalytic conditions, potentially enabling couplings with base-sensitive substrates where boronic acids would fail.

Strategic Selection: Boronic vs. Borinic Acid

Choosing the right reagent is a critical decision based on the specific synthetic challenge.

| Scenario | Recommended Reagent | Rationale |

| Standard Biaryl Synthesis (Suzuki) | 4-Methoxyphenylboronic Acid | Commercially available, extensively documented, high reactivity, and cost-effective. [12][13]Its behavior is well-understood and protocols are robust. [3] |

| Coupling with Base-Sensitive Substrates | Bis(4-methoxyphenyl)borinic Acid (or its ester) | Potentially allows for coupling under base-free or milder base conditions, preserving sensitive functional groups. This is an area of active research. |

| Minimizing Homocoupling Side Products | Bis(4-methoxyphenyl)borinic Acid | The steric bulk of the two aryl groups can kinetically disfavor the homocoupling pathway compared to the desired cross-coupling. |

| Development of Novel PET Tracers | Both, but with different roles | Boronic acids are the standard for established radiofluorination. [8]Borinic acids offer a scaffold for developing novel, potentially more stable, or sterically defined precursors for advanced imaging agents. |

| Drug Discovery Scaffolding | Both | Boronic acids are workhorses for building molecular diversity. [14]Borinic acids can serve as unique, rigid linkers or introduce specific steric demands to probe protein binding pockets. The stability of the C-B bond is a key consideration, with some boronic acids showing susceptibility to oxidation. [15] |

Conclusion and Future Outlook

While 4-methoxyphenylboronic acid remains the undisputed workhorse for introducing the 4-methoxyphenyl moiety in routine synthesis, bis(4-methoxyphenyl)borinic acid represents a tool for more specialized and nuanced chemical challenges. The fundamental difference—one versus two carbon-boron bonds—cascades into significant variations in Lewis acidity, steric hindrance, and ultimately, reactivity.

For the drug development professional, understanding these differences is not merely academic. It informs the strategic design of synthetic routes, enables the troubleshooting of complex reactions, and opens new avenues for creating novel molecular entities. As the demand for more sophisticated and metabolically stable therapeutics grows, the unique properties of less common reagents like borinic acids will undoubtedly be further exploited, particularly in fields like targeted radiopharmaceuticals and the synthesis of sterically congested molecules. The continued exploration of their reactivity will undoubtedly expand the synthetic chemist's toolkit, enabling innovations in medicine and materials science.

References

- Boronic acid - Wikipedia.

- Understanding the Properties and Synthesis of 4-Methoxyphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD.

- Application Note and Protocol for the Synthesis of 4'-Methoxy[1,1'-biphenyl]-2,5-diol via Suzuki Coupling. Benchchem.

- Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

- (4-Methoxyphenyl)boronic acid | C7H9BO3 | CID 201262. PubChem, NIH.

- 4-Methoxyphenylboronic acid - High purity. Georganics.

- Boronic acid. chemeurope.com.

- CAS 5720-07-0: 4-Methoxyphenylboronic acid. CymitQuimica.

- Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules.

- Correlation between pKa values of boronic acids 1–6 and the Hammett...

- Suzuki Coupling. Organic Chemistry Portal.

- 4-Methoxyphenylboronic acid | 5720-07-0. ChemicalBook.

- PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters. Molecules.

- Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investig

- Suzuki-Miyaura Coupling. Chemistry LibreTexts.

- Boron Amino Acid Mimetics for PET Imaging of Cancer. NIH.

- Boron-Containing Pharmacophore. MIT Technology Licensing Office.

- Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex.

- A bis-boron boramino acid PET tracer for brain tumor diagnosis. PubMed.

- Suzuki cross coupling reactions: synthesis of unsymmetrical biaryls in the organic labor

- Mastering Suzuki Coupling: The Role of 4-Phenoxyphenylboronic Acid.

- Exploring the Versatility of 4-Methoxyphenylboronic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO., LTD.

- Scientists Expand PET Imaging Options Through Simpler Chemistry. University of Arizona Health Sciences.

Sources

- 1. Boronic acid - Wikipedia [en.wikipedia.org]

- 2. Boronic_acid [chemeurope.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. arkat-usa.org [arkat-usa.org]

- 5. Yoneda Labs [yonedalabs.com]

- 6. www1.udel.edu [www1.udel.edu]

- 7. Scientists Expand PET Imaging Options Through Simpler Chemistry | The University of Arizona Health Sciences [healthsciences.arizona.edu]

- 8. PET and SPECT Tracer Development via Copper-Mediated Radiohalogenation of Divergent and Stable Aryl-Boronic Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Technology - Boron Amino Acid Mimetics for PET Imaging of Cancer [nih.technologypublisher.com]

- 10. A bis-boron boramino acid PET tracer for brain tumor diagnosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. mdpi.com [mdpi.com]

- 15. Boron-Containing Pharmacophore | MIT Technology Licensing Office [tlo.mit.edu]

Lewis Acidity & Catalytic Utility of Electron-Rich Diarylborinic Acids

The following technical guide details the Lewis acidity, synthesis, and catalytic utility of electron-rich diarylborinic acids.

Technical Guide for Research & Development

Executive Summary

Electron-rich diarylborinic acids (e.g., bis(4-methoxyphenyl)borinic acid) represent a specialized class of organoboron compounds where the electrophilicity of the boron center is attenuated by electron-donating groups (EDGs). Unlike their electron-deficient counterparts (e.g., fluoroarylboranes) which are aggressive Lewis acids used for frustration-based activation, electron-rich diarylborinic acids occupy a "Goldilocks" zone of acidity. This intermediate acidity renders them uniquely effective as reversible covalent catalysts for the regioselective functionalization of carbohydrates and diols. This guide explores their electronic structure, quantifies their acidity via the Gutmann-Beckett method, and details their synthesis and application in drug development workflows.

Part 1: Electronic Structure & Lewis Acidity

The core reactivity of diarylborinic acids (

The Paradox of Electron-Richness

In classical Lewis acid catalysis, high electrophilicity is often desired. However, for reversible covalent catalysis (e.g., binding to a diol), the bond must be labile enough to allow catalytic turnover.

-

-Donation: Substituents like methoxy (-OMe) or amino (-NR2) groups on the aryl ring donate electron density into the aromatic

-

Result: This donation raises the energy of the LUMO at boron, decreasing its Lewis acidity compared to diphenylborinic acid or electron-poor variants (e.g., bis(pentafluorophenyl)borinic acid).

-

Stability: This attenuation prevents irreversible complexation with substrates and enhances stability against protodeboronation (hydrolysis of the C-B bond), a common failure mode in drug synthesis.

Quantitative Assessment: The Gutmann-Beckett Method

To rigorously quantify the Lewis acidity of these species, the Gutmann-Beckett method is the industry standard. It utilizes triethylphosphine oxide (TEPO) as a

Methodological Principle:

The oxygen of TEPO binds to the boron center. The magnitude of the

| Compound Class | Substituent Effect | Approx. Acceptor Number (AN) | Catalytic Profile |

| Electron-Poor | > 75 | Aggressive; Hydride abstraction | |

| Neutral | ~ 50-60 | General purpose | |

| Electron-Rich | < 45 | Mild; Regioselective Diol Activation |

Part 2: Catalytic Application – Regioselective Functionalization

The primary utility of electron-rich diarylborinic acids lies in the Taylor Reaction : the site-selective alkylation, acylation, or sulfonylation of polyols (carbohydrates).

Mechanism of Action

-

Reversible Binding: The borinic acid reacts with a cis-1,2-diol moiety on a carbohydrate to form a five-membered borinate ester .

-

Activation: This esterification increases the acidity of the diol protons or distorts the sugar ring, enhancing the nucleophilicity of one specific oxygen atom (often the equatorial oxygen).

-

Turnover: Because the borinic acid is electron-rich, the B-O bond is not overly strong, allowing the product to hydrolyze readily and regenerate the catalyst.

Diagram: Catalytic Cycle (Taylor Reaction)

The following diagram illustrates the regioselective activation of a glycoside using a diarylborinic acid catalyst.

Caption: Catalytic cycle for the regioselective functionalization of diols via a borinate ester intermediate.

Part 3: Experimental Protocols

Protocol A: Synthesis of Bis(4-methoxyphenyl)borinic Acid

This protocol yields high-purity catalyst suitable for carbohydrate functionalization.

Reagents:

-

4-Bromoanisole (20.0 mmol)

-

Magnesium turnings (22.0 mmol)

-

Trimethyl borate (10.0 mmol)

-

THF (Anhydrous), HCl (1M), Hexanes/Ethyl Acetate.

Step-by-Step Workflow:

-

Grignard Formation: In a flame-dried Schlenk flask under Argon, activate Mg turnings with iodine. Add 4-bromoanisole in THF dropwise to maintain reflux. Stir for 1 hour to form (4-methoxyphenyl)magnesium bromide.

-

Boron Addition: Cool the Grignard solution to 0°C. Add Trimethyl borate (0.5 equivalents relative to Grignard) dropwise. Critical: The 2:1 stoichiometry is essential to favor the diaryl species over the mono- or tri-aryl species.

-

Equilibration: Warm to room temperature and stir for 12 hours.

-

Hydrolysis: Quench with 1M HCl (aqueous) and stir vigorously for 1 hour. This hydrolyzes the intermediate borinate ester (

) to the borinic acid ( -

Purification: Extract with Ethyl Acetate. Wash with brine. Dry over

. Recrystallize from Hexanes/EtOAc to obtain white crystals.

Protocol B: Gutmann-Beckett Acidity Measurement

Reagents:

-

Sample Borinic Acid (0.05 mmol)

-

Triethylphosphine oxide (TEPO) (0.05 mmol)

-

Deuterated Solvent (

or

Procedure:

-

Dissolve the borinic acid and TEPO in the deuterated solvent inside an NMR tube.

-

Acquire a

P NMR spectrum (proton-decoupled). -

Calculation:

- : Chemical shift of the TEPO-Borinic acid complex.

- : Chemical shift of free TEPO in hexane.

-

Interpretation: A lower shift (relative to

) confirms the electron-donating effect of the methoxy groups.

Part 4: Synthesis & Validation Workflow

The following diagram outlines the logical flow from synthesis to validation of the catalyst.

Caption: Workflow for the synthesis, validation, and application of electron-rich diarylborinic acids.

References

-

Regioselective Activation of Glycosyl Acceptors by a Diarylborinic Acid-Derived Catalyst Source: Journal of the American Chemical Society [Link][2][3]

-

Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives Source: Journal of the American Chemical Society [Link][4]

-

Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents Source: Chemistry - A European Journal [Link]

-

Müller versus Gutmann-Beckett for Assessing the Lewis Acidity of Boranes Source: Chemical Communications [Link]

-

Photoredox/Diarylborinic Acid Catalyzed Selective C–H Alkylation of Carbohydrates Source: Organic Letters (via Semantic Scholar) [Link]

Sources

- 1. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 2. Regioselective activation of glycosyl acceptors by a diarylborinic acid-derived catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives [organic-chemistry.org]

Stability of bis(4-methoxyphenyl)borinic acid vs phenylboronic acid

<A Technical Guide to the Comparative Stability of Bis(4-methoxyphenyl)borinic Acid and Phenylboronic Acid in Drug Development

Executive Summary

Boron-containing compounds, particularly boronic acids and their derivatives, are increasingly vital in medicinal chemistry. Phenylboronic acid has long been a foundational building block, while diarylborinic acids like bis(4-methoxyphenyl)borinic acid are emerging as promising pharmacophores. A critical parameter governing their utility in drug development is chemical stability. This guide provides an in-depth technical analysis of the comparative stability of bis(4-methoxyphenyl)borinic acid and phenylboronic acid. We explore the fundamental principles governing their degradation, offer detailed protocols for stability assessment, and present a comparative analysis to inform researchers, scientists, and drug development professionals on the nuances of handling and developing these important molecular entities.

The Expanding Role of Boronic and Borinic Acids in Medicinal Chemistry

The utility of boronic acids in pharmaceutical and material sciences stems from their capacity to form reversible covalent bonds with nucleophiles like 1,2- and 1,3-diols.[1] This unique reactivity has been exploited in various applications, including drug delivery and diagnostics.[2] Phenylboronic acid is a well-established and extensively studied compound in this class.[3] More recently, diarylborinic acids have garnered attention for their distinct chemical properties. Understanding the chemical stability of these compounds is paramount, as instability can lead to loss of efficacy, formation of impurities, and challenges in formulation and storage.[4]

Foundational Principles of Boronic and Borinic Acid Stability

The stability of boronic and borinic acids is influenced by a combination of electronic and steric factors, as well as their susceptibility to various degradation pathways under different environmental conditions.

Electronic and Steric Effects

The electron density at the boron center is a key determinant of stability. Electron-withdrawing groups on the aryl ring can increase the Lewis acidity of the boronic acid, which can influence its reactivity and stability.[5] Conversely, electron-donating groups can modulate stability by affecting the propensity for degradation. For instance, studies have shown that arylboronic acids with electron-donating groups can exhibit different reaction kinetics in protodeboronation compared to those with electron-withdrawing groups.[6]

Key Degradation Pathways

Several degradation pathways are common to boronic and borinic acids:

-

Oxidative Decomposition (Deboronation): This is a significant concern, especially in biological systems where reactive oxygen species (ROS) are present.[1][7] The oxidation of boronic acids, such as by hydrogen peroxide, leads to the formation of an alcohol (phenol in the case of phenylboronic acid) and boric acid.[3][8] The mechanism involves the attack of a nucleophilic oxygen species on the empty p-orbital of the boron atom, followed by a 1,2-shift of the carbon atom from boron to oxygen.[7][8]

-

Protodeboronation: This reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[9] It is a known side reaction in metal-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction.[9][10] The propensity for protodeboronation is highly dependent on factors like pH and the nature of the organic substituent.[9][11] Both acid- and base-catalyzed mechanisms have been described.[9]

-

Trimerization (for boronic acids): Phenylboronic acid can undergo reversible dehydration to form a cyclic trimer known as a boroxine.[12] This equilibrium is favored in anhydrous solvents.

Impact of Environmental Factors

The stability of these compounds is significantly affected by:

-

pH: The speciation of boronic acids is pH-dependent. Under basic conditions, they can form boronate anions, which can have different reactivity and stability profiles.[9][11]

-

Temperature: Elevated temperatures can accelerate degradation reactions.[13][14]

-

Solvent: The choice of solvent can influence degradation rates and pathways.

-

Light: Photolytic degradation can occur, particularly in compounds with chromophores that absorb UV or visible light.[14]

Comparative Stability Analysis: Bis(4-methoxyphenyl)borinic Acid vs. Phenylboronic Acid

Phenylboronic Acid: The Benchmark

Phenylboronic acid is known to be hydrolytically stable in neutral aqueous media but can undergo slow protodeboronation in acidic or basic conditions.[12] It is also susceptible to oxidation by strong oxidants like hydrogen peroxide, yielding phenol.[12] Under ambient laboratory conditions, it is generally stable towards air oxidation.[12]

Bis(4-methoxyphenyl)borinic Acid: A Closer Look

Bis(4-methoxyphenyl)borinic acid possesses two aryl groups attached to the boron atom. The methoxy groups are electron-donating, which can influence the electronic properties of the boron center and the aromatic rings. While specific, detailed stability studies on this exact molecule are not abundant in the readily available literature, we can infer its likely stability based on general principles. The presence of two aryl groups may offer some steric hindrance around the boron atom, potentially slowing down certain degradation reactions compared to the single aryl group in phenylboronic acid. Furthermore, the electron-donating nature of the methoxy groups could impact its susceptibility to protodeboronation and oxidation.

Head-to-Head Comparison

| Property | Phenylboronic Acid | Bis(4-methoxyphenyl)borinic Acid | Rationale for Differences |

| Structure | C₆H₅B(OH)₂ | (CH₃OC₆H₄)₂BOH | Monophenyl vs. diphenyl substitution on boron. |

| Key Degradation Pathways | Protodeboronation, Oxidation, Trimerization[9][12] | Protodeboronation, Oxidation | Trimerization to a boroxine is not possible for borinic acids. |

| Influence of Substituents | Unsubstituted phenyl ring. | Two para-methoxy groups (electron-donating). | Methoxy groups increase electron density on the aryl rings. |

| Predicted Oxidative Stability | Susceptible to oxidation by ROS.[1][7] | Potentially different susceptibility due to electronic effects. | Electron-donating groups might modulate the stability of intermediates in the oxidation pathway. |

| Predicted Protodeboronation | Occurs under acidic or basic conditions.[12] | Susceptibility will depend on reaction conditions. | Electron-donating groups can influence the rate of protodeboronation.[6] |

Experimental Protocols for Stability Assessment

To rigorously evaluate and compare the stability of these two compounds, a forced degradation study is essential.[13][15] Such studies intentionally stress the molecule to identify potential degradation products and pathways.[16][17]

Forced Degradation Studies: A Workflow

A typical workflow for a forced degradation study involves subjecting the compound to various stress conditions and analyzing the resulting samples over time.

Caption: Workflow for a comparative forced degradation study.

Step-by-Step Protocol for Forced Degradation:

-

Stock Solution Preparation: Prepare stock solutions of phenylboronic acid and bis(4-methoxyphenyl)borinic acid in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions Setup:

-

Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C.

-

Basic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C.

-

Oxidative Stress: Mix the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature.

-

Thermal Stress: Store the solid compounds in an oven at 80°C.

-

Photolytic Stress: Expose the solutions and solid samples to light according to ICH Q1B guidelines.

-

-

Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

-

Sample Quenching: Neutralize acidic and basic samples before analysis. Dilute all samples to a suitable concentration for analysis.

-

Analysis: Analyze the samples by a stability-indicating HPLC method.

Analytical Methodology for Quantitation

A robust analytical method is crucial for accurately assessing stability.

5.2.1 High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method should be developed and validated to separate the parent compound from all potential degradation products.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient: A time-gradient elution from 95% A to 95% B over a suitable duration (e.g., 20 minutes) to ensure separation of all species.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength where both parent compounds and potential degradants absorb (e.g., 254 nm). Mass spectrometry (MS) can be coupled to the HPLC for identification of degradant masses.

5.2.2 NMR Spectroscopy for Structural Elucidation of Degradants

For any significant degradation products observed, preparative HPLC can be used for isolation, followed by NMR spectroscopy to elucidate their structures.

Mechanistic Insights and Practical Implications

The structural differences between phenylboronic acid and bis(4-methoxyphenyl)borinic acid are expected to result in different stability profiles. The two electron-donating methoxy groups in bis(4-methoxyphenyl)borinic acid increase the electron density on the phenyl rings. This could potentially make the C-B bond more susceptible to electrophilic attack in acid-catalyzed protodeboronation.[6] Conversely, the increased steric bulk of the two aryl groups might provide some kinetic stability against certain degradation pathways.

For drug development, these differences have significant implications:

-

Storage and Handling: The more stable compound will have less stringent storage requirements.

-

Formulation: The choice of excipients and pH of the formulation will need to be carefully considered based on the degradation profile of the active pharmaceutical ingredient (API).

-

In Vivo Performance: The metabolic stability of the compound can be influenced by its susceptibility to oxidative degradation.[1]

Conclusion: Guiding Principles for Boron-Based Drug Development

This guide has outlined the key factors influencing the stability of phenylboronic acid and bis(4-methoxyphenyl)borinic acid. While phenylboronic acid serves as a well-understood benchmark, the stability of diarylborinic acids like bis(4-methoxyphenyl)borinic acid must be experimentally determined for each specific application. The electron-donating methoxy groups and the diaryl structure of the latter suggest a stability profile that will differ from phenylboronic acid. A thorough understanding of these differences through rigorous forced degradation studies is essential for the successful development of robust and effective boron-based therapeutics.

References

- Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.

- Improving the oxidative stability of boronic acids through stereoelectronic effects.

- Phenylboronic acid - Grokipedia. Grokipedia.

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.

- Boronic acid with high oxidative stability and utility in biological contexts.

- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances.

- Protodeboron

- The proposed mechanism for protodeboronation of arylboronic acids.

- Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry.

- A Researcher's Guide to Boronic Ester Stability: A Compar

- Electronic Effects of the Boronic Acid Used.

- Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorin

- Boronic acid with high oxidative stability and utility in biological contexts. PubMed.

- Stability and Synthesis of Phenylboronic Acids. Journal of the American Chemical Society.

- Boronic Acid with High Oxidative Stability and Utility in Biological Contexts. ChemRxiv.

- Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega.

- [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic acid. Chem-Impex.

- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Journal of Organic Chemistry.

- Assessing the stability and reactivity of a new generation of boronic esters. Poster Board #1276.

- Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correl

- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. The Journal of Organic Chemistry.

- Forced Degradation Study as per ICH Guidelines: Wh

- [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride). TCI Chemicals.

- A practical guide to forced degradation and stability studies for drug substances. Sharp.

- 4-Methoxyphenylboronic acid synthesis. ChemicalBook.

- [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride). PubChem.

- Forced degradation studies: Regulatory guidance, characterization of drugs, and their degradation products - A review.

- Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis.

- Boronic acid with high oxidative stability and utility in biological contexts. PMC.

- Forced degradation studies: A critical lens into pharmaceutical stability. Sharp.

- (4-Methoxyphenyl)boronic acid. PubChem.

- Mechanistic studies. a) Structural stability assessment of aryl boronic....

- [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride). CymitQuimica.

- 4-Methoxyphenylboronic acid >= 95.0. Sigma-Aldrich.

- Syntheses of extreme sterically hindered 4-methoxyboronic acids.

- Synthesis and Structure-Activity Relationship of Boronic Acid Bioisosteres of Combretast

- Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship.

Sources

- 1. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Assessing the stability and reactivity of a new generation of boronic esters | Poster Board #1276 - American Chemical Society [acs.digitellinc.com]

- 5. mdpi.com [mdpi.com]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. pnas.org [pnas.org]

- 8. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Protodeboronation - Wikipedia [en.wikipedia.org]

- 10. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. grokipedia.com [grokipedia.com]

- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. resolvemass.ca [resolvemass.ca]

- 16. onyxipca.com [onyxipca.com]

- 17. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Synthesis and Application of B,B-bis(4-methoxyphenyl)borinic Acid Derivatives

Introduction

In the landscape of modern organic synthesis, organoboron compounds are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.[1] While boronic acids [RB(OH)₂] have been extensively studied and utilized, their structural cousins, borinic acids [R₂B(OH)], represent a class of reagents with unique properties and significant, albeit less explored, potential.[1] Borinic acids possess two organic substituents attached to the boron center, which enhances their Lewis acidity compared to boronic acids and alters their reactivity profile.[1] These compounds are valuable in cross-coupling reactions, catalysis, and medicinal chemistry.[1][2]

This technical guide focuses specifically on the synthesis of B,B-bis(4-methoxyphenyl)borinic acid and its derivatives. The bis(4-methoxyphenyl) motif is a common scaffold in pharmacologically active molecules and materials science, making the efficient synthesis of its borinic acid derivative a topic of considerable interest for researchers and drug development professionals. This document provides a detailed exploration of the foundational synthetic principles, step-by-step experimental protocols, and key applications, grounded in authoritative scientific literature.

Section 1: Foundational Principles of Diarylborinic Acid Synthesis

The most direct and widely employed strategy for synthesizing symmetrical diarylborinic acids, such as B,B-bis(4-methoxyphenyl)borinic acid, is the sequential nucleophilic addition of two equivalents of an aryl organometallic reagent to an electrophilic boron center.[1][2] The success of this methodology hinges on a nuanced understanding of the interplay between the organometallic nucleophile, the boron electrophile, and the reaction conditions.

The Nucleophilic Addition Pathway

The core of the synthesis involves the reaction of an organometallic reagent, typically a Grignard reagent (ArMgX) or an organolithium species (ArLi), with a suitable boron-containing substrate.[1] The carbanionic character of the aryl group facilitates a nucleophilic attack on the electron-deficient boron atom. The key challenge is to control the stoichiometry of this addition. The reaction proceeds through a mono-alkoxylated or halogenated borane intermediate, which then reacts with a second equivalent of the organometallic reagent. Preventing a third addition, which would lead to the formation of a triarylborane, is critical for achieving a high yield of the desired diarylborinic acid.[3]

Choice of Boron Electrophile: Trialkyl Borates vs. Boron Trihalides

The selection of the boron electrophile is a critical decision that influences reaction efficiency and substrate scope.

-

Trialkyl Borates (e.g., B(O-iPr)₃, B(OMe)₃): Trialkyl borates are common, inexpensive, and relatively mild boron electrophiles.[4] The use of sterically hindered borates, such as triisopropyl borate, is a well-established strategy to minimize the undesired third addition of the organometallic reagent.[3] The bulky isopropoxy groups sterically shield the boron center after the second addition, making the formation of the borinic ester intermediate more favorable than the triarylborane. However, these reagents are less reactive, which can be problematic for less nucleophilic organometallic partners or sterically hindered aryl groups.[2]

-

Boron Trihalides (e.g., BCl₃, BF₃·OEt₂): Boron trihalides are significantly more reactive than trialkyl borates due to the enhanced Lewis acidity at the boron center.[1] This heightened reactivity makes them particularly suitable for synthesizing diarylborinic acids bearing electron-withdrawing groups or sterically demanding ortho-substituents.[1][2] The trade-off for this increased reactivity is often a more challenging reaction setup, frequently requiring cryogenic temperatures (-78 °C) to maintain control and prevent side reactions.

The Organometallic Reagent: Grignard vs. Organolithium

-

Grignard Reagents (ArMgX): 4-Methoxyphenylmagnesium bromide is a readily prepared and commonly used nucleophile for this transformation.[3] Grignard reactions are well-understood and generally tolerant of a range of ethereal solvents like THF or diethyl ether.[5][6] However, their reactivity can sometimes be insufficient for less reactive electrophiles, and their preparation can be sensitive to moisture and air.

-

Organolithium Reagents (ArLi): Aryllithium species, typically generated via lithium-halogen exchange from an aryl halide (e.g., 4-bromoanisole) and an alkyllithium reagent (e.g., n-BuLi or t-BuLi), are more potent nucleophiles than their Grignard counterparts.[2][7] This increased reactivity can lead to faster reaction times and higher yields, especially with less reactive borate esters. The primary drawback is the need for strictly anhydrous conditions and low temperatures to prevent side reactions and ensure the stability of the organolithium intermediate.[2]

Section 2: Synthetic Protocols for B,B-bis(4-methoxyphenyl)borinic Acid

The following protocols provide detailed, step-by-step methodologies for the synthesis of the target compound. These are self-validating systems designed for reproducibility in a standard synthetic chemistry laboratory.

Protocol 1: Grignard-Based Synthesis

This protocol leverages the controlled addition of a Grignard reagent to a sterically hindered borate ester, a method optimized to favor the formation of the diarylborinic acid.[3]

Workflow Diagram: Grignard-Based Synthesis

Caption: Workflow for Grignard-based synthesis of the target borinic acid.

Step-by-Step Methodology:

-

Apparatus Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, all under a nitrogen or argon atmosphere.

-

Grignard Reagent Preparation:

-

To the flask, add magnesium turnings (2.2 equivalents).

-

Add a solution of 4-bromoanisole (2.0 equivalents) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. A crystal of iodine may be added to initiate the reaction.

-

Once the exothermic reaction begins, maintain a gentle reflux until all the magnesium has been consumed. Cool the resulting dark grey solution of 4-methoxyphenylmagnesium bromide to room temperature.

-

-

Borylation Reaction:

-

In a separate dry, nitrogen-flushed flask, prepare a solution of triisopropyl borate (1.0 equivalent) in anhydrous THF.

-

Cool this solution to -5 °C using an ice-salt bath.

-

Add the prepared Grignard reagent dropwise to the triisopropyl borate solution, ensuring the internal temperature does not exceed 0 °C.[3] The controlled, low temperature is crucial to prevent over-addition.

-

-

Reaction Quench and Workup:

-

After the addition is complete, allow the reaction mixture to stir at -5 °C for 1 hour, then warm to room temperature and stir for an additional hour.

-

Quench the reaction by slowly adding it to a stirred solution of 1 M hydrochloric acid (HCl) at 0 °C.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate or diethyl ether (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

-

Purification: The crude product, often an oil or waxy solid, can be purified by crystallization or column chromatography. Note that diarylborinic acids are known to be difficult to crystallize and may exist in equilibrium with their anhydride form (a boroxine).[1][3]

Protocol 2: Organolithium-Based Synthesis

This protocol utilizes the higher reactivity of an organolithium reagent, which can be advantageous but requires more stringent anhydrous and low-temperature conditions.[1][2]

Workflow Diagram: Organolithium-Based Synthesis

Caption: Workflow for organolithium-based synthesis of the target borinic acid.

Step-by-Step Methodology:

-

Apparatus Setup: Use an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a low-temperature thermometer, and a rubber septum for reagent addition via syringe, all under a nitrogen or argon atmosphere.

-

Organolithium Reagent Generation:

-

Add a solution of 4-bromoanisole (2.1 equivalents) in anhydrous THF to the flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (2.0 equivalents) dropwise via syringe, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature to ensure complete lithium-halogen exchange.

-

-

Borylation Reaction:

-

In a separate dry, nitrogen-flushed flask, prepare a solution of a boron trihalide (e.g., BCl₃, 1.0 M in hexanes, 1.0 equivalent) or triisopropyl borate (1.0 equivalent) in anhydrous THF and cool to -78 °C.

-

Using a cannula, slowly transfer the freshly prepared 4-methoxyphenyllithium solution into the cold boron reagent solution.

-

-

Reaction Quench and Workup:

-

After the addition is complete, stir the reaction at -78 °C for 2 hours.

-

Allow the mixture to warm slowly to room temperature overnight.

-

Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl.

-

Perform an extractive workup as described in Protocol 1 (Section 2.1, Step 4).

-

-

Purification: Purify the crude product as described in Protocol 1.

Section 3: Data Summary and Applications

The choice of synthetic route can significantly impact the yield and purity of the final product. The following table summarizes typical outcomes for these methodologies.

| Parameter | Protocol 1: Grignard | Protocol 2: Organolithium | Causality & Field Insights |

| Boron Reagent | Triisopropyl Borate | BCl₃ or Triisopropyl Borate | BCl₃'s higher reactivity is better matched with the potent organolithium nucleophile, often leading to cleaner conversions.[1] |

| Temperature | -5 to 0 °C | -78 °C | The high reactivity of organolithium reagents necessitates cryogenic temperatures to control the reaction rate and prevent side reactions.[2] |

| Typical Yield | 45% - 70% | 60% - 85% | The more defined stoichiometry and higher reactivity in the organolithium route can lead to improved yields.[2][3] |

| Key Advantage | Operational simplicity; less stringent temperature control. | Higher yields; effective for less reactive substrates. | The Grignard method is often preferred for initial scale-up due to less demanding equipment requirements.[3] |

| Key Limitation | Potential for over-addition; lower yields. | Requires strict anhydrous conditions and cryogenic temperatures. | Functional group tolerance can be lower with the highly basic/nucleophilic organolithium reagents.[2] |

Application in Suzuki-Miyaura Cross-Coupling

B,B-bis(4-methoxyphenyl)borinic acid and its derivatives are competent coupling partners in palladium-catalyzed Suzuki-Miyaura reactions.[8][9] While boronic acids are more common, borinic acids can be used directly to form biaryl structures. This is particularly useful in drug discovery workflows where a one-pot synthesis and coupling procedure can significantly streamline the path to complex molecules, avoiding the isolation of potentially unstable intermediates.[3][10][11]

Reaction Scheme: One-Pot Synthesis and Suzuki Coupling

Caption: One-pot synthesis of borinic acid followed by in situ Suzuki coupling.

A notable advantage of this one-pot approach is the ability to generate the borinic acid and use it directly in a subsequent cross-coupling reaction. For instance, after forming B,B-bis(4-methoxyphenyl)borinic acid from the Grignard reagent and triisopropyl borate, water, a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., K₂CO₃), and an aryl halide or triflate can be added directly to the reaction vessel.[3] Heating the mixture then drives the Suzuki-Miyaura coupling to completion, providing a highly efficient route to the desired biaryl product.[3] This strategy avoids the purification of the borinic acid, which can be challenging, and improves overall process efficiency.

Conclusion

The synthesis of B,B-bis(4-methoxyphenyl)borinic acid is a readily achievable yet nuanced process that offers access to a valuable synthetic intermediate. The choice between a Grignard-based or organolithium-based approach depends on the available equipment, desired scale, and required purity. By carefully controlling stoichiometry and temperature, researchers can reliably produce this diarylborinic acid. Its utility, particularly in streamlined, one-pot Suzuki-Miyaura coupling reactions, makes it a powerful tool for professionals in drug discovery and materials science, enabling the rapid and efficient construction of complex molecular architectures.

References

- Current time information in Houston, TX, US. (n.d.). Google.

-

Lescot, C., De Nanteuil, F., & Gicquel, M. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 26(11), 3335. Available from: [Link]

-

Lescot, C., De Nanteuil, F., & Gicquel, M. (2021). Recent Advances in the Synthesis of Borinic Acid Derivatives. PMC - NIH. Available from: [Link]

- US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents. (n.d.). Google Patents.

-

Murphy, C. L. W. (2010). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship. Available from: [Link]

- WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents. (n.d.). Google Patents.

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

-

ResearchGate. (n.d.). Synthesis of substituted diarylborinic acids and derivatives. (a)... ResearchGate. Retrieved February 12, 2026, from [Link]

-

Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. PMC. Available from: [Link]

-

University of Bristol Research Portal. (n.d.). The lithiation–borylation reaction. University of Bristol Research Portal. Retrieved February 12, 2026, from [Link]

-

Pace, V., & Holzer, W. (2013). Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments. Molecules, 18(6), 7200-7235. Available from: [Link]

-

Laudadio, G., Govaerts, S., Wang, Y., et al. (2020). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. RSC Publishing. Available from: [Link]

-

Aggarwal, V. K. (n.d.). Lithiation- Borylation in Synthesis. Retrieved February 12, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Suzuki-Miyaura Coupling: The Power of Boronic Acids in C-C Bond Formation. Available from: [Link]

-

Yeung, K., Mykura, R. C., & Aggarwal, V. K. (2022). Lithiation–borylation methodology in the total synthesis of natural pr. SciSpace. Available from: [Link]

- WO2003059916A2 - Methods for the preparation of alkyl diaryl borinates and complexed diarylborinic acids - Google Patents. (n.d.). Google Patents.

-

Leonori, D., & Aggarwal, V. K. (2014). Lithiation–Borylation Methodology and Its Application in Synthesis. Research Explorer The University of Manchester. Available from: [Link]

-

Pesti, J. A., & Villani, F. J. (2002). Suzuki Reaction of a Diarylborinic Acid: One-Pot Preparation and Cross-Coupling of Bis(3,5-dimethylphenyl)borinic Acid. Organic Process Research & Development, 6(5), 713-715. Available from: [Link]

-

Bardin, V. V., & Adonin, N. Y. (2024). Preparation of arylboronic and diarylborinic acids from potassium aryl(fluoro)borates. Monatshefte für Chemie - Chemical Monthly, 155, 725–730. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Drug Discovery. inno-pharmchem.com. Retrieved February 12, 2026, from [Link]

-

Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - NIH. Available from: [Link]

-

Sharma, R., Gupta, S., & Singh, A. K. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(19), 6296. Available from: [Link]

-

Camacho-Hernandez, G. A., et al. (2019). Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 n. eScholarship. Available from: [Link]

-

Bushey, R. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. Drug Discovery & Development. Available from: [Link]

-

Chemsrc. (2025). 4-Methoxyphenyl boronic acid anhydride | CAS#:7294-51-1. Chemsrc. Retrieved February 12, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Boronic Acids in Modern Drug Discovery. inno-pharmchem.com. Retrieved February 12, 2026, from [Link]

-

PubChem. (n.d.). [4-[Bis(4-methoxyphenyl)amino]phenyl]boronic Acid (contains varying amounts of Anhydride). PubChem. Retrieved February 12, 2026, from [Link]

-

Organic Syntheses. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Available from: [Link]

-

Hall, D. G. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Wiley-VCH. Available from: [Link]

-

Georganics. (n.d.). 4-Methoxyphenylboronic acid - High purity | EN. Georganics. Retrieved February 12, 2026, from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions [escholarship.org]

- 6. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]

- 7. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Application Note: Leveraging Bis(4-methoxyphenyl)borinic Acid for Regioselective Carbohydrate Functionalization

Audience: Researchers, scientists, and drug development professionals engaged in carbohydrate chemistry, glycobiology, and medicinal chemistry.

Abstract: The selective functionalization of carbohydrates is a cornerstone of glycochemistry, yet it presents significant challenges due to the presence of multiple hydroxyl groups with similar reactivity. Traditional methods often involve laborious protection-deprotection sequences or rely on toxic reagents like organotins.[1] This guide details the application of diarylborinic acids, specifically bis(4-methoxyphenyl)borinic acid, as a powerful catalytic tool for achieving high regioselectivity in carbohydrate modifications under mild conditions. We will explore the underlying mechanism, provide field-proven protocols for acylation, sulfonylation, and glycosylation, and offer insights into optimizing these transformations for applications in drug discovery and complex oligosaccharide synthesis.

The Challenge and the Catalytic Solution

The synthesis of complex carbohydrates and glycoconjugates is frequently hampered by the need to differentiate between multiple hydroxyl groups on a sugar backbone.[2][3] The state-of-the-art has evolved from stoichiometric protecting groups to catalytic systems that can temporarily activate a specific site on a polyol. Diarylborinic acids have emerged as a superior class of catalysts that offer an efficient, non-toxic, and operationally simple alternative to legacy methods.[1][2][4] They operate through reversible covalent interactions, selectively enhancing the nucleophilicity of a single hydroxyl group within a diol motif, thereby directing the reaction of an incoming electrophile with remarkable precision.[1][5]

Mechanism of Borinic Acid-Catalyzed Diol Activation

The efficacy of diarylborinic acid catalysis is rooted in its ability to form a transient, tetracoordinate borinate ester with a 1,2- or 1,3-diol.[4] This interaction is the heart of the catalytic cycle and the source of its regioselectivity.

The Causality Behind the Selectivity:

-

Reversible Binding: The diarylborinic acid, Ar₂BOH, first reacts with a diol on the carbohydrate substrate. This reaction is most favorable with cis-diols due to the geometric preference for forming a stable five-membered (for 1,2-diols) or six-membered (for 1,3-diols) cyclic borinate ester.[1][6]

-

Formation of the Key Intermediate: In the presence of a base, this initial ester complex coordinates a Lewis base (like the solvent or the basic additive), forming a tetracoordinate borinate species.[2][4]

-

Nucleophilicity Enhancement: The formation of this tetracoordinate complex significantly increases the electron density on the coordinated oxygen atoms.[5] This enhanced electron density makes one of the hydroxyl groups substantially more nucleophilic than any of the free hydroxyls on the carbohydrate.

-

Regioselective Reaction: The activated, highly nucleophilic hydroxyl group then attacks the electrophile (e.g., an acyl chloride, sulfonyl chloride, or glycosyl donor) in what is often the turnover-limiting step of the catalytic cycle.[4]

-

Catalyst Turnover: Following the reaction, the product is released, and the diarylborinic acid catalyst is regenerated to re-enter the cycle.

The use of bis(4-methoxyphenyl)borinic acid is particularly advantageous. The electron-donating nature of the para-methoxy groups enhances the Lewis basicity of the borinate ester, which can lead to higher catalytic activity compared to diphenylborinic acid in certain reactions.[5]

Figure 1: Catalytic cycle for regioselective functionalization.

Core Applications and Data

Bis(4-methoxyphenyl)borinic acid and other diarylborinic acids catalyze a range of crucial transformations in carbohydrate chemistry.

A. Regioselective Acylation and Sulfonylation

This technique allows for the precise installation of protecting groups or functional moieties on a specific hydroxyl group, avoiding complex multi-step procedures. The reaction is highly efficient for monotosylation, monobenzoylation, and other acylations.[1][2][4]

| Substrate Example | Electrophile | Regioselectivity (Major Product) | Avg. Yield | Reference |

| Methyl 4,6-O-benzylidene-α-D-altropyranoside | Benzoyl Chloride | 3-O-Benzoyl | 95% | [2] |

| Methyl 4,6-O-benzylidene-α-D-glucopyranoside | Tosyl Chloride | 2-O-Tosyl | 85% | [2] |

| 1,2-O-Isopropylidene-α-D-glucofuranose | Benzoyl Chloride | 3-O-Benzoyl | 91% | [1] |

Table 1: Summary of borinic acid-catalyzed regioselective acylation and sulfonylation reactions.

B. Regioselective Glycosylation

Perhaps the most powerful application is in directing glycosylation reactions.[5][7][8] Here, the borinic acid catalyst activates a diol on the glycosyl acceptor , enhancing its nucleophilicity to attack the glycosyl donor . This approach not only controls regioselectivity but also influences stereoselectivity, often promoting the formation of 1,2-trans-glycosides via an Sₙ2-type mechanism, even without a participating group at C2 of the donor.[5]

| Glycosyl Donor | Glycosyl Acceptor | Selectivity | Yield | Reference |

| Glucosyl Methanesulfonate | Methyl 4,6-O-benzylidene-α-D-mannopyranoside | 3-O-glycosylation, β-selective | High | [5] |

| Galactosyl Bromide | Methyl α-L-fucopyranoside | 3-O-glycosylation, β-selective | 90% | [9] |

| Glucosyl Methanesulfonate | Glucofuranoside acceptor | 5-O-glycosylation over 6-OH (8:1) | Good | [5] |

Table 2: Examples of borinic acid-catalyzed regioselective glycosylation.

Detailed Experimental Protocols

These protocols are designed to be self-validating, with clear steps and explanations for critical choices. They are based on established literature procedures and can be adapted for various substrates.

Protocol 1: Regioselective Monotosylation of a Carbohydrate Diol

This protocol describes the selective tosylation of the 2-OH position of a glucopyranoside derivative, a common challenge in carbohydrate synthesis.

Materials:

-

Methyl 4,6-O-benzylidene-α-D-glucopyranoside (1.0 mmol, 1.0 equiv)

-

Bis(4-methoxyphenyl)borinic acid or its anhydride (10 mol%, 0.1 mmol)

-

Tosyl chloride (TsCl) (1.5 equiv)

-

N,N-Diisopropylethylamine (DIPEA) (1.5 equiv)

-

Anhydrous acetonitrile (CH₃CN) (0.2 M solution)

-

Standard glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the carbohydrate substrate (1.0 mmol).

-

Dissolution: Add anhydrous acetonitrile (5 mL) and stir until the substrate is fully dissolved.

-

Catalyst Addition: Add the bis(4-methoxyphenyl)borinic acid catalyst (10 mol%). Stir for 5 minutes. Causality: This pre-mixing allows for the initial equilibrium between the catalyst and the diol to be established.

-

Base and Electrophile: Sequentially add DIPEA (1.5 equiv) followed by tosyl chloride (1.5 equiv). Causality: DIPEA is a non-nucleophilic hindered base used to scavenge the HCl generated during the reaction without competing with the carbohydrate as a nucleophile.

-

Reaction: Stir the mixture at room temperature (23 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 2-6 hours.

-

Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 2-O-tosylated product.

-

Validation: Confirm the structure and regioselectivity using ¹H and ¹³C NMR. The downfield shift of the H-2 proton and correlations observed in 2D NMR spectra (COSY, HMBC) will validate the site of functionalization.

Figure 2: Workflow for regioselective tosylation.

Protocol 2: Catalytic Regioselective Glycosylation

This protocol details the coupling of a glycosyl donor with a diol-containing acceptor, a key step in oligosaccharide synthesis.

Materials:

-

Glycosyl Acceptor (e.g., Methyl 4,6-O-benzylidene-α-D-mannopyranoside) (1.2 equiv)

-

Glycosyl Donor (e.g., a glycosyl hemiacetal to be activated in situ) (1.0 equiv)

-

Methanesulfonic anhydride (Ms₂O) (1.3 equiv)

-

Bis(4-methoxyphenyl)borinic acid (10-15 mol%)

-

A suitable amine base (e.g., tri-tert-butylpyridine (TTBP) or DIPEA)

-

Anhydrous dichloromethane (DCM) or acetonitrile (CH₃CN)

-

4Å Molecular Sieves

Procedure:

-

Setup: Add the glycosyl hemiacetal (donor), glycosyl acceptor, and freshly activated 4Å molecular sieves to a flame-dried flask under an inert atmosphere.

-

Solvent and Base: Add the anhydrous solvent and the amine base. Stir the suspension at room temperature for 15 minutes.

-

Donor Activation: Cool the mixture to the appropriate temperature (e.g., 0 °C or -20 °C) and add a solution of Ms₂O in the same solvent dropwise. Stir for 30-60 minutes to allow for the in situ formation of the glycosyl methanesulfonate donor.

-

Catalyst Addition: Add the bis(4-methoxyphenyl)borinic acid catalyst to the reaction mixture.

-

Reaction: Allow the reaction to warm to room temperature and stir until TLC indicates the consumption of the limiting glycosyl donor.

-

Quench and Workup: Quench the reaction with a few drops of water or triethylamine. Filter the mixture through a pad of Celite, washing with DCM. Concentrate the filtrate.

-

Purification: Purify the crude product by flash column chromatography to isolate the desired disaccharide.

-

Validation: Characterize the product by NMR and mass spectrometry. The regiochemistry is confirmed by 2D NMR, and the stereochemistry of the new glycosidic linkage is determined by the coupling constant of the anomeric proton (J_H1,H2).

Trustworthiness and Troubleshooting

-

Catalyst Integrity: Commercial diarylborinic acids often exist as the anhydride (a boroxine), which is typically the pre-catalyst and is readily converted to the active monomeric form in situ.[5] Ensure the catalyst is stored under dry conditions.

-

Substrate Reactivity: The highest selectivity is achieved with conformationally rigid pyranosides containing a cis-diol. Flexible furanosides or substrates with multiple competing diols may yield mixtures of products.

-

Background Reactions: In some cases, an uncatalyzed background reaction can occur, leading to a mixture of regioisomers.[5] Optimizing catalyst loading and temperature can help minimize this. For instance, using a more active catalyst like the oxaboraanthracene-derived variant can sometimes improve selectivity by accelerating the desired catalytic pathway over the background reaction.[5]

Conclusion and Authoritative Grounding

Bis(4-methoxyphenyl)borinic acid is a highly effective organocatalyst for the regioselective functionalization of carbohydrates. Its low toxicity, mild reaction conditions, and high selectivity make it a valuable tool for synthetic chemists in both academic and industrial settings.[1][10] This catalytic system streamlines the synthesis of complex glycans and glycoconjugates, facilitating advancements in drug development and the study of biological systems. Future work in this area may focus on developing chiral borinic acids to control stereoselectivity at prochiral centers, further expanding the synthetic utility of this powerful catalytic platform.

References

-

Taylor, M. S., et al. (2015). Borinic Acid Catalyzed Stereo- and Regioselective Couplings of Glycosyl Methanesulfonates. TSpace Repository. [Link]

-

Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, Borinic Acid-Catalyzed Monoacylation, Sulfonylation and Alkylation of Diols and Carbohydrates: Expansion of Substrate Scope and Mechanistic Studies. Journal of the American Chemical Society, 134(19), 8260-8267. [Link]

-

Lee, D., & Taylor, M. S. (2011). Borinic Acid-Catalyzed Regioselective Acylation of Carbohydrate Derivatives. Journal of the American Chemical Society, 133(11), 3724-3727. [Link]

-

El-Dahshan, A., & Taylor, M. S. (2014). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. Organic & Biomolecular Chemistry. [Link]

-

El-Dahshan, A., & Taylor, M. S. (2015). Borinic acid-catalyzed stereo- and site-selective synthesis of β-glycosylceramides. Chemical Communications. [Link]

-

Lee, D., Williamson, C. L., Chan, L., & Taylor, M. S. (2012). Regioselective, borinic acid-catalyzed monoacylation, sulfonylation and alkylation of diols and carbohydrates: expansion of substrate scope and mechanistic studies. PubMed. [Link]

-

Nakamura, Y., Irisawa, K., Makino, K., & Shimada, N. (2024). Boronic Acid/Palladium Hybrid Catalysis for Regioselective O-Allylation of Carbohydrates. The Journal of Organic Chemistry, 89(2), 1320-1330. [Link]

-

Khanam, A., et al. (2021). Boronic acid‐catalyzed regio‐ and stereoselective synthesis of N‐glycosides using purines and other azole heterocycles as nucleophiles. ResearchGate. [Link]

-

El-Dahshan, A., & Taylor, M. S. (2015). Borinic acid-catalyzed stereo- and site-selective synthesis of β-glycosylceramides. Chemical Communications, 51(80), 14913-14916. [Link]

-

Bull, S. D., et al. (2009). Molecular recognition with boronic acids—applications in chemical biology. PMC. [Link]

-

Sugimoto, T., et al. (2021). Boronic Acid-Catalyzed Regioselective Koenigs–Knorr-Type Glycosylation. The Journal of Organic Chemistry, 86(9), 6741-6752. [Link]

-

Sato, D., et al. (2021). Boronic acid‐catalyzed regioselective glycosylation with different glycosyl donors and acceptors. ResearchGate. [Link]

-

El-Dahshan, A., & Taylor, M. S. (2014). Boronic esters as protective groups in carbohydrate chemistry: processes for acylation, silylation and alkylation of glycoside-derived boronates. ResearchGate. [Link]

-

Li, M., & Zhou, Y. (2013). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. PMC. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid-diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]

-

Dąbrowski, M., & Szleifer, I. (2022). Boronic Acid Esters and Anhydrates as Dynamic Cross-Links in Vitrimers. MDPI. [Link]

-